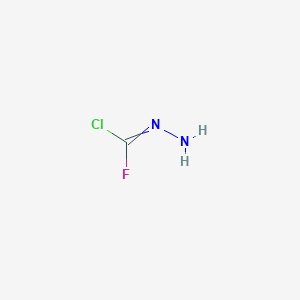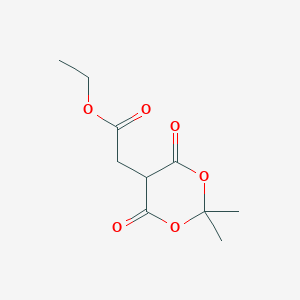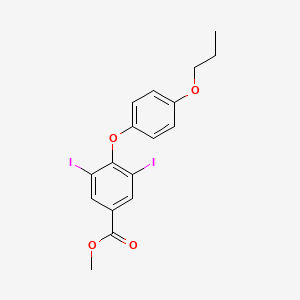
Zinc, ethyl-1-hexenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, ethyl-1-hexenyl- is an organozinc compound characterized by the presence of zinc bonded to an ethyl group and a 1-hexenyl group. This compound is part of a broader class of organozinc compounds, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Zinc, ethyl-1-hexenyl- typically involves the reaction of zinc with ethyl-1-hexenyl halides under anhydrous conditions. One common method involves the use of zinc dust and ethyl-1-hexenyl bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Zinc, ethyl-1-hexenyl- may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Zinc, ethyl-1-hexenyl- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic products.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Participates in nucleophilic substitution reactions, where the ethyl-1-hexenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Often uses reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly employs halides or other nucleophiles under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and various organic by-products, while substitution reactions can produce a wide range of organozinc derivatives.
科学研究应用
Chemistry
In chemistry, Zinc, ethyl-1-hexenyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of other organozinc compounds, which are valuable intermediates in various chemical reactions .
Biology
In biological research, organozinc compounds like Zinc, ethyl-1-hexenyl- are studied for their potential roles in biochemical processes and as tools for probing biological systems.
Medicine
Industry
Industrially, Zinc, ethyl-1-hexenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable reagent in the production of complex organic molecules.
作用机制
The mechanism of action of Zinc, ethyl-1-hexenyl- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including electrophiles, to form new chemical bonds .
相似化合物的比较
Similar Compounds
Zinc, diethyl-: Another organozinc compound with two ethyl groups bonded to zinc.
Zinc, ethyl-2-hexenyl-: Similar to Zinc, ethyl-1-hexenyl- but with a different position of the double bond in the hexenyl group.
Zinc, ethyl-1-pentenyl-: Contains a pentenyl group instead of a hexenyl group.
Uniqueness
Zinc, ethyl-1-hexenyl- is unique due to the specific positioning of the ethyl and 1-hexenyl groups, which can influence its reactivity and the types of reactions it can undergo. This unique structure allows for specific applications in organic synthesis that may not be achievable with other organozinc compounds .
属性
CAS 编号 |
195154-45-1 |
|---|---|
分子式 |
C8H16Zn |
分子量 |
177.6 g/mol |
IUPAC 名称 |
zinc;ethane;hex-1-ene |
InChI |
InChI=1S/C6H11.C2H5.Zn/c1-3-5-6-4-2;1-2;/h1,3H,4-6H2,2H3;1H2,2H3;/q2*-1;+2 |
InChI 键 |
ZKKIRZKUTJAPFY-UHFFFAOYSA-N |
规范 SMILES |
C[CH2-].CCCCC=[CH-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)


![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)






